Product packaging for Amlodipine Maleate,(S)(Cat. No.:)

Amlodipine Maleate,(S)

Cat. No.: B13385171
M. Wt: 524.9 g/mol
InChI Key: TZNOWAJJWCGILX-UHFFFAOYSA-N
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Description

Overview of 1,4-Dihydropyridines in Medicinal Chemistry

The 1,4-dihydropyridine (B1200194) (DHP) scaffold is a cornerstone in medicinal chemistry, renowned for its wide array of biological and pharmacological activities. nih.govresearchgate.net This class of compounds is most prominently recognized for its role as calcium channel modulating agents, which has led to their extensive use in treating cardiovascular diseases such as hypertension and angina. nih.govresearchgate.netbohrium.com The therapeutic utility of 1,4-DHPs extends beyond cardiovascular applications, with research demonstrating their potential as antibacterial, anticancer, antioxidant, and neuroprotective agents, among other properties. nih.govresearchgate.netrsc.org The versatility of the 1,4-DHP ring has made it a fundamental component in numerous commercially available drugs. nih.govresearchgate.net A key structural feature of many clinically significant DHPs is the presence of a chiral center at the C-4 position of the dihydropyridine (B1217469) ring, which is a critical determinant of their pharmacological activity. bohrium.comresearchgate.net

The Concept of Chirality in Pharmaceutical Compounds and Enantioselective Research

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. americanpharmaceuticalreview.comnumberanalytics.com In the pharmaceutical realm, this "handedness" is of paramount importance because biological systems, such as enzymes and receptors, are themselves chiral. americanpharmaceuticalreview.comveranova.comrroij.com This inherent chirality in the body leads to stereoselective interactions, meaning that the two enantiomers of a chiral drug can be recognized and processed as distinct substances, potentially resulting in different pharmacological and toxicological effects. nih.govwalshmedicalmedia.com

The recognition that enantiomers can possess different biological activities has spurred extensive enantioselective research. rroij.com This field focuses on the synthesis and analysis of single enantiomers to develop drugs with improved therapeutic profiles. rroij.com The case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the potential dangers of marketing racemic mixtures (a 1:1 mixture of enantiomers). numberanalytics.comrsc.org Consequently, regulatory bodies like the FDA have established guidelines encouraging the development of single-enantiomer drugs. veranova.comrsc.org

Enantiomeric Purity and its Rationale in Drug Development

Enantiomeric purity, the measure of the presence of one enantiomer in a sample relative to the other, is a critical factor in modern drug development. americanpharmaceuticalreview.comnih.gov The rationale for pursuing enantiomerically pure drugs is multifaceted. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive, less active, or contribute to adverse effects. numberanalytics.comnih.gov Developing a single, active enantiomer can lead to a more favorable therapeutic index, potentially allowing for lower doses and reducing the metabolic burden on the patient. nih.govrroij.com

The pharmaceutical industry has increasingly shifted towards the development of single-enantiomer drugs over racemic mixtures. americanpharmaceuticalreview.comardena.com This trend is driven by the understanding that isolating the therapeutically beneficial enantiomer can optimize efficacy and minimize risks. americanpharmaceuticalreview.comnumberanalytics.com Achieving high enantiomeric purity is accomplished through methods such as chiral resolution, where enantiomers in a racemic mixture are separated, and asymmetric synthesis, which aims to produce a single enantiomer directly. numberanalytics.comardena.com Regulatory agencies now often require detailed information on the stereochemical composition of new drugs, further emphasizing the importance of enantiomeric purity in ensuring drug safety and efficacy. veranova.com

Historical Context of Amlodipine (B1666008) Enantiomers and the Discovery of (S)-Amlodipine Stereochemistry

Amlodipine, a third-generation dihydropyridine calcium channel blocker, was initially introduced as a racemic mixture for the treatment of hypertension and angina. bhu.ac.innih.gov The amlodipine molecule possesses a chiral center at the 4-position of the dihydropyridine ring, resulting in two enantiomers: (S)-amlodipine and (R)-amlodipine. researchgate.netgoogle.com

Early research into the stereochemistry of amlodipine revealed significant differences in the pharmacological activity of its enantiomers. It was discovered that the (S)-enantiomer is primarily responsible for the calcium channel blocking activity, exhibiting a binding affinity for the receptor that is approximately 1,000 times greater than that of the (R)-enantiomer. nih.govnih.govjapi.org The (R)-isomer, on the other hand, was found to have little to no calcium channel blocking activity. google.com

This discovery prompted further investigation into the potential benefits of administering the single (S)-enantiomer. The development of (S)-amlodipine, also known as levamlodipine, was a direct result of this research. wikipedia.org The rationale was that by isolating the active enantiomer, it would be possible to achieve the desired therapeutic effect with a lower dose, potentially reducing the incidence of adverse effects associated with the racemic mixture. nih.gov The successful chiral resolution of racemic amlodipine, often achieved through the formation of diastereomeric salts with a chiral resolving agent like O,O'-di-p-toluoyl-D-tartaric acid, was a critical step in making enantiomerically pure (S)-amlodipine available for clinical use. bhu.ac.inijcrt.org

Table of Research Findings on (S)-Amlodipine vs. Racemic Amlodipine

Study/AnalysisKey FindingCitation
Meta-analysis by Liu et al. (2010)(S)-amlodipine was not significantly different from racemic amlodipine in blood pressure control but was associated with a lower incidence of edema. researchgate.net
Galappatthy et al. (2016)Triple therapy with (S)-amlodipine showed a significant reduction in the incidence of leg edema compared to therapy with racemic amlodipine. japi.org
SESA Study(S)-amlodipine was effective in reducing systolic and diastolic blood pressure in patients with hypertension. japi.org
SESA II StudyA high percentage of patients who switched from racemic amlodipine to (S)-amlodipine reported a resolution of pedal edema. japi.org
Pathak et al. (2004)A 2.5 mg dose of (S)-amlodipine was found to be as effective as a 5 mg dose of racemic amlodipine in treating mild to moderate hypertension. japi.org
Hiremath and Dighe (2002)A 2.5 mg daily dose of (S)-amlodipine demonstrated a better effect on the lipid profile while maintaining equivalent blood pressure-lowering efficacy to a 5 mg daily dose of racemic amlodipine. japi.org
Kim et al. (2022)(S)-amlodipine was effective in reducing ambulatory blood pressure in Korean patients with uncontrolled essential hypertension. japi.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29ClN2O9 B13385171 Amlodipine Maleate,(S)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNOWAJJWCGILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Elucidation and Structural Characterization of S Amlodipine Maleate

Conformational Analysis and Molecular Geometry

Interatomic Distances and Molecular Flexibility Analysis

The precise three-dimensional arrangement of (S)-Amlodipine Maleate (B1232345), determined through crystallographic studies, defines its therapeutic interaction with calcium channels. Analysis of this structure provides key interatomic distances—bond lengths and angles—which are fundamental to its stability and reactivity. While a complete crystallographic dataset with specific bond lengths for the maleate salt is not available in the cited literature, the general conformational features have been described.

Solid-State Characterization and Polymorphism

The solid-state properties of an active pharmaceutical ingredient are critical as they influence stability, solubility, and manufacturability. (S)-Amlodipine Maleate exists in multiple crystalline forms, a phenomenon known as polymorphism. google.com Each polymorph possesses a unique internal crystal lattice, resulting in different physicochemical properties. google.com

Single Crystal X-ray Diffraction for Crystalline Forms

Single Crystal X-ray Diffraction (SCXRD) is the definitive analytical technique for elucidating the absolute three-dimensional structure of a crystalline solid. This method involves directing X-rays onto a single, high-quality crystal. The resulting diffraction pattern allows for the calculation of electron density maps, from which the precise positions of each atom in the crystal lattice can be determined.

For a given crystalline form of (S)-Amlodipine Maleate, an SCXRD analysis would yield fundamental crystallographic data, including:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: The symmetry elements present within the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

This information provides an unambiguous fingerprint for a specific polymorphic form and is the foundation for understanding its structure at the atomic level. While various salts of amlodipine (B1666008) have been characterized using this method, specific SCXRD data for (S)-Amlodipine Maleate polymorphs are not detailed in the available search results.

Identification and Characterization of Polymorphic Forms

Several polymorphic forms of amlodipine maleate have been identified and characterized, primarily using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). google.com PXRD is a primary tool for distinguishing between different crystalline forms, as each polymorph produces a unique diffraction pattern. At least three distinct forms, designated Form I, Form II, and an anhydrate crystalline form, have been described in patent literature. google.comgoogle.com

These forms are identified by the characteristic peaks in their X-ray powder diffraction patterns, expressed as 2θ angles.

2θ Angle [°] (Form I)2θ Angle [°] (Form II)2θ Angle [°] (Anhydrate Form)
4.4594.4218.70
8.8718.85111.66
10.59310.14713.04
11.16011.42113.28
11.48812.03215.52
12.70012.64416.34
13.29613.07116.74
13.59013.29717.42
15.69413.49018.26
17.73014.43518.82
18.15614.83819.22
18.60815.65522.10
19.20817.05222.42
19.77217.56123.08
20.12618.07223.76
20.90818.61124.70
21.52319.18626.14
21.96419.69227.08
22.98520.07828.36
23.68721.23728.98
24.58421.95830.20
25.08522.91235.22
25.53823.53637.18
26.26924.191
26.75324.493
27.50425.058
28.09525.932
29.97226.264
30.43326.717
31.17527.250
31.82428.051
32.67129.778
33.56431.728
34.13233.512
36.22333.987
37.83635.233
38.77637.085
39.91440.536

Data sourced from patent literature. google.comgoogle.com

The anhydrate form is also characterized by a melting point ranging from 165 to 170 °C. google.com The existence of these different forms highlights the importance of controlling crystallization conditions during manufacturing to ensure the desired, most stable polymorph is produced.

Molecular Recognition at Crystal Interfaces and Crystal Morphology

The external shape, or morphology, of a crystal is a direct consequence of the arrangement of molecules within its lattice and the varying growth rates of its different faces. This process is governed by molecular recognition at the crystal's interfaces with its surrounding medium (e.g., a solvent).

Polymorphism is influenced by the ability of a molecule to adopt different conformations or to form different intermolecular interactions, particularly hydrogen bonds. google.com In the case of (S)-Amlodipine Maleate, the crystal lattice is built from specific, repeating interactions between the (S)-amlodipine cation and the maleate anion. These interactions, which include hydrogen bonding and van der Waals forces, are not uniform in all directions. Crystal faces that exhibit stronger or more numerous intermolecular bonds tend to be more stable and grow more slowly. Conversely, faces with weaker surface interactions grow faster. This anisotropic growth results in the final, characteristic morphology of the crystal. By understanding these interactions at a molecular level, it is possible to predict or even control crystal morphology.

Synthesis and Chiral Resolution of S Amlodipine Maleate

Strategies for Enantioselective Synthesis

The development of stereoselective synthesis methods for 1,4-dihydropyridines (1,4-DHPs) is a major focus in medicinal chemistry to avoid the production of racemic mixtures. researchgate.netmdpi.com These strategies aim to create the desired chiral center at the C4 position of the dihydropyridine (B1217469) ring with a specific stereochemistry directly.

The classical Hantzsch synthesis, a common method for producing 1,4-DHPs, typically results in a racemic mixture of unsymmetrical derivatives like amlodipine (B1666008). researchgate.netmdpi.com To overcome this, asymmetric synthesis approaches are employed to produce enantiomerically enriched 1,4-DHPs. These methods are considered highly promising for delivering practical and widely applicable routes to chiral DHPs. researchgate.net While many medications based on 1,4-DHP are sold as racemic mixtures, it is well-established that for compounds like amlodipine, the (S)-enantiomer is more active. researchgate.net Enantiopure 1,4-DHPs can be obtained through various methods, including stereoselective synthesis, which is often preferred over resolution techniques that can be expensive or experimentally challenging. researchgate.net

One established strategy for achieving enantioselectivity is the use of chiral auxiliaries. researchgate.netmdpi.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. biosynth.com In the context of 1,4-DHP synthesis, a chiral auxiliary can be attached to one of the precursor molecules. The steric hindrance provided by the auxiliary directs the reactants to form one diastereomer preferentially. biosynth.com After the chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product. Methodologies have been developed over the years that utilize stereoselective synthesis with chiral auxiliaries and chiral cyclocondensation partners to produce enantiopure 1,4-dihydropyridines. researchgate.netmdpi.com For instance, the Schöllkopf methodology involves the diastereoselective alkylation of a masked glycine (B1666218) using a chiral auxiliary derived from an amino acid like L-valine to produce optically pure α-amino acids. biosynth.com Similar principles are applied in the synthesis of other chiral molecules.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral 1,4-dihydropyridines. researchgate.netmdpi.com This approach utilizes small organic molecules as catalysts to induce enantioselectivity. Significant progress has been made in developing organocatalytic methods that hold great promise for the practical synthesis of pharmacologically important 1,4-dihydropyridine-3,5-dicarboxylates. researchgate.net

Several types of organocatalytic systems have been successfully applied:

Brønsted Acid Catalysis : Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been used to catalyze the synthesis of 1,4-DHPs. mdpi.com The mechanism often involves the formation of an α,β-unsaturated imine that is activated through hydrogen bonding with the catalyst, which then undergoes a nucleophilic addition. mdpi.com

Iminium Catalysis : The use of chiral amines to form iminium ions with one of the reactants is another effective strategy. researchgate.net This approach has been used in the one-pot synthesis of substituted 1,4-dihydropyridine-Hantzsch ester analogues. researchgate.net

Dual Catalysis : Some methods employ a combination of catalytic modes to achieve high enantioselectivity. scispace.com

These organocatalytic methods represent a significant advancement over metal catalysis for certain transformations, providing access to unsymmetrical and stereochemically defined 1,4-DHPs. scispace.com The development of these reactions is crucial for producing optically active compounds like (S)-Amlodipine more efficiently. mdpi.com

Catalyst TypeExampleApplicationRef
Brønsted AcidBINOL-derived phosphoric acid (TRIP)Asymmetric synthesis of fused 1,4-DHPs and 1,4-DHP-3,5-dicarboxylates. mdpi.com
AminocatalysisChiral amines (e.g., Cinchonidine-derived)Iminium-catalyzed one-pot synthesis of 1,4-DHP analogues. researchgate.net
(Thio)urea(S,S)-dimethylaminocyclohexyl-squaramideEnantioselective Friedel–Crafts reactions. mdpi.com

Chiral Resolution Techniques for Amlodipine Enantiomers

Chiral resolution remains a widely used, cost-effective, and operationally simple method for producing pure enantiomers on a large scale, often without the need for extreme conditions or expensive reagents. bhu.ac.in This involves separating a racemic mixture into its individual enantiomers.

The most effective method for the chiral resolution of amlodipine is through the formation of diastereomeric salts. ijcrt.org This classical resolution technique involves reacting the racemic amlodipine base with a chiral resolving agent, which is typically a chiral acid. bhu.ac.inrsc.org This reaction forms two diastereomeric salts, which have different physical properties, such as solubility. These differences allow for their separation by methods like fractional crystallization. rsc.orgnih.gov After separation, the desired enantiomer is recovered from its diastereomeric salt.

A variety of chiral resolving agents have been employed for the resolution of amlodipine, with tartaric acid and its derivatives being particularly successful. bhu.ac.inmdpi.comgoogle.com One of the most efficient resolving agents is O,O'-di-p-toluoyl-D-tartaric acid. bhu.ac.inijcrt.org This agent reacts with racemic amlodipine to form diastereomeric salts that can be separated to yield (S)-amlodipine with high enantiomeric purity, often exceeding 99% enantiomeric excess (ee). ijcrt.org

The process generally involves reacting racemic amlodipine with the chiral resolving agent in a suitable solvent system. bhu.ac.in For example, reacting racemic amlodipine with O,O'-di-p-toluoyl-D-tartaric acid in a solvent mixture like acetonitrile (B52724)/isopropanol (B130326) can lead to the precipitation of the (S)-amlodipine diastereomeric salt. bhu.ac.in Subsequently, treating the separated diastereomeric salt with a base liberates the enantiomerically pure (S)-amlodipine. bhu.ac.ingoogle.com

Research has shown that process parameters such as the choice of solvent, temperature, and pH are crucial for optimizing the efficiency of the enantioselective separation. ijcrt.org For instance, a novel resolving system using natural L-tartaric acid in dimethylformamide (DMF) with a specific percentage of water was developed to preferentially crystallize the (S)-form of amlodipine tartrate, achieving over 99% purity. acs.org

Resolving AgentSolvent SystemOutcomeRef
O,O'-di-p-toluoyl-D-tartrateAcetonitrile/IsopropanolEffective separation of (S)-amlodipine. bhu.ac.in
L-tartaric acidDMF/Water (15%)Preferential crystallization of (S)-amlodipine tartrate (99% ee). mdpi.comacs.org
D-tartaric acidDimethyl sulphoxide (DMSO)Precipitation of a DMSO solvate of a D-tartrate salt of S-(-)-amlodipine. google.comresearchgate.net
O,O'-dibenzoyl-D-tartaric acidIsopropanolFormation of (S)-amlodipine dibenzoyl tartrate salt. google.com

Diastereomeric Salt Formation

Optimization of Crystallization Conditions for Enantioselective Efficiency

The efficiency of separating amlodipine enantiomers through diastereomeric salt crystallization is highly dependent on the optimization of crystallization conditions. Research has focused on manipulating solvent systems, temperature, and the presence of additives to maximize enantioselective efficiency.

A key innovation involves the strategic selection of the solvent medium. While dimethyl sulfoxide (B87167) (DMSO) has been traditionally used, studies have shown that dimethylformamide (DMF) can invert the preferential crystallization when using L-tartaric acid, leading directly to the precipitation of the (S)-amlodipine tartrate salt. researchgate.netacs.org The optimization of this process by adjusting the water percentage in DMF has been shown to ensure consistent purity of S-amlodipine, often exceeding 99%. researchgate.netacs.org Another effective solvent system employs a mixture of acetonitrile and isopropanol, typically in a 1:9 v/v ratio, for the resolution with tartaric acid derivatives. bhu.ac.in

Further refinement of this method includes the use of solvate-forming solvents and achiral co-crystal formers. Solvents such as dimethylformamide (DMF), dimethylacetamide (DMAC), and dimethyl sulfoxide (DMSO) can be incorporated into the crystal structure of the diastereomeric salts. nih.gov Similarly, achiral reagents like urea (B33335) and thiourea (B124793) can act as co-crystal formers. nih.gov The structural similarity between these additives and the solvents can enable a more effective fractional separation of the diastereomers. nih.gov

Table 1: Optimized Crystallization Conditions for Amlodipine Resolution

Resolving Agent Solvent System Key Optimization Parameter Outcome Source
L-Tartaric Acid Dimethylformamide (DMF) Adjustment of water percentage Preferential crystallization of (S)-Amlodipine Tartrate; >99% purity researchgate.netacs.org
O,O'-Di-p-toluoyl-tartaric acid Acetonitrile/Isopropanol (1/9 v/v) Solvent Ratio Efficient production of the diastereomeric salt bhu.ac.in
(R,R)-Tartaric Acid DMF, DMAA, or DMSO Use of solvate-forming solvents and achiral co-crystal formers (urea) Enhanced fractional separation of diastereomers nih.gov
L-Tartaric Acid Dimethylacetamide (DMAC) Use of co-solvents (methylene chloride, n-hexane) for precipitation Isolation of S-(−)-amlodipine-hemi-L-tartrate-DMAC solvate with 98.9% ee google.com
Use of Tartaric Acids (e.g., L(+)-Tartaric Acid, D(-)-Tartaric Acid) for Resolution

Classical resolution via diastereomeric salt formation is a cornerstone of industrial-scale production of (S)-amlodipine. This method utilizes chiral resolving agents, with tartaric acid and its derivatives being the most prominent. The process relies on the reaction between racemic amlodipine base and a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (such as solubility), allowing them to be separated by fractional crystallization.

The choice of tartaric acid enantiomer and the solvent system is critical as it dictates which amlodipine enantiomer will preferentially crystallize.

L(+)-Tartaric Acid: When natural L-tartaric acid is used in dimethyl sulfoxide (DMSO), the R-amlodipine-tartrate salt preferentially crystallizes. acs.org However, by switching the solvent to dimethylformamide (DMF) or dimethylacetamide (DMAC), L-tartaric acid can be used to preferentially crystallize the S-form of amlodipine tartrate directly from the reaction mixture. researchgate.netacs.orggoogle.com

D(-)-Tartaric Acid: The use of the unnatural and more expensive D(-)-tartaric acid in DMSO was initially required to crystallize the S-amlodipine-tartrate. researchgate.netacs.org A process utilizing D(-)-Tartaric acid in isopropyl alcohol has also been developed. wisdomlib.org

Tartaric Acid Derivatives: Modified tartaric acids, such as O,O'-di-p-toluoyl-D-tartaric acid and O,O'-di-p-toluoyl-L-tartaric acid, are highly effective resolving agents. bhu.ac.in O,O-di-p-toluoyl-D-tartrate has been shown to be particularly efficient for separating (S)-amlodipine, achieving an enantiomeric excess (ee) greater than 99%. ijcrt.org Another derivative, D-diisopropyl tartrate, has also been identified as a potent chiral selector. nih.gov

A novel tandem resolution method has been developed where racemic amlodipine is reacted with just 0.25 molar equivalents of (R,R)-tartaric acid, allowing for the separation of both enantiomers with high enantiomeric excess using the same resolving agent. nih.gov

Table 2: Research Findings on Tartaric Acid-Based Resolution of Amlodipine

Resolving Agent Solvent Isolated Diastereomer/Enantiomer Enantiomeric Excess (ee) Source
L-Tartaric Acid Dimethylacetamide (DMAC) S-(−)-amlodipine-hemi-L-tartrate-DMAC solvate 98.9% google.com
O,O'-di-p-toluoyl-D-tartrate Not Specified (S)-Amlodipine >99% ijcrt.org
L-Tartaric Acid Dimethylformamide (DMF) with adjusted water % S-Amlodipine Tartrate +99% researchgate.netacs.org
D(-)-Tartaric Acid / Urea Isopropyl Alcohol S-(-)-Amlodipine Not Specified wisdomlib.org

Kinetic Resolution Strategies (e.g., Enzyme-Catalyzed)

Kinetic resolution is an alternative strategy for separating enantiomers. This technique relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, converting it to a new product, while the unreacted, slower-reacting enantiomer is left behind in high enantiomeric purity. A significant limitation of standard kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer.

Enzyme-catalyzed reactions are a prominent method for the kinetic resolution of chiral compounds. nih.gov Lipases, in particular, have been investigated for their ability to selectively catalyze reactions like hydrolysis or transesterification on one enantiomer of a racemic mixture. mdpi.com For instance, research has shown that lipases such as those from Candida can be used for the kinetic resolution of amlodipine. rsc.org

To overcome the 50% yield limitation, dynamic kinetic resolution (DKR) can be employed. This powerful strategy combines the kinetic resolution with an in situ racemization of the faster-reacting substrate. nih.gov This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%. nih.gov

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful, albeit often more costly, technique for separating enantiomers on a large scale. whiterose.ac.uk This method uses a column packed with a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute separately.

Various CSPs have been proven effective for amlodipine separation. These include polysaccharide-based columns, such as the Chiralcel OJ column, which have demonstrated high resolution. whiterose.ac.uk Other effective CSPs include those based on cyclodextrin (B1172386) derivatives or macrocyclic glycopeptide antibiotics. ijcrt.orgresearchgate.net For example, a Daicel CROWNPAK CR(+) column, which contains a crown ether coated onto a silica (B1680970) support, has been used for effective chiral separation. researchgate.net

For industrial-scale applications, more advanced techniques like simulated moving bed (SMB) chromatography are employed. SMB is a continuous purification process that offers higher throughput and lower solvent consumption compared to traditional batch chromatography, making it more economically viable for producing large quantities of a single enantiomer. rsc.org

Process Chemistry Innovations for (S)-Amlodipine Salt Formation

Once the (S)-amlodipine free base is isolated with high chiral purity, it is converted into a stable, pharmaceutically acceptable salt. The process chemistry behind this salt formation is critical for ensuring the final product's quality, stability, and suitability for formulation.

Reaction of (S)-Amlodipine Base with Pharmaceutically Acceptable Acids (e.g., Maleic Acid, Benzene (B151609) Sulfonic Acid)

The formation of (S)-Amlodipine maleate (B1232345) involves a straightforward acid-base reaction. The (S)-amlodipine free base is reacted with maleic acid in a suitable solvent. googleapis.comquickcompany.in Similarly, other pharmaceutically acceptable salts can be formed by reacting the base with the corresponding acid, such as benzene sulfonic acid to form the widely used (S)-amlodipine besylate. google.comgoogle.comgoogle.com Other acids used to form salts include succinic acid and p-toluene sulfonic acid. google.comgoogle.com

The process typically involves dissolving the (S)-amlodipine base in a solvent and adding a solution of the acid. google.com To ensure complete conversion and drive the reaction, a slight molar excess of the acid (e.g., 1.01 to 1.25 times the molar amount of amlodipine) may be used. google.com The resulting salt then precipitates from the solution and is isolated by filtration. google.comgoogle.com

Role of Organic Solvents and pH Control in Salt Formation

The choice of solvent and strict control of pH are paramount during the salt formation step. These parameters directly influence the reaction rate, yield, purity, and crystalline form of the final salt.

Organic Solvents: A variety of organic solvents are used for the salt formation reaction, including alcohols like ethanol, methanol (B129727), and isopropanol (2-propanol). google.comgoogle.com The solubility of both the free base and the final salt in the chosen solvent system is a key consideration. In some processes, the salt is precipitated by adding water or another anti-solvent to the organic reaction mixture, which reduces the salt's solubility and forces it to crystallize. google.comgoogle.com For instance, (S)-amlodipine besylate can be prepared in isopropanol, with the subsequent addition of distilled water causing the salt to separate. google.com

pH Control: Maintaining the correct pH during the reaction is crucial, particularly for the formation of amlodipine maleate. The pH must be kept in a controlled acidic range, typically between 4.5 and 6.5. google.com If the pH is too high (above 7), the reaction may be incomplete. Conversely, if the pH drops too low (below 4.5), the formation of undesirable side products, such as amlodipine aspartate, can occur. google.com The pKa of amlodipine's primary amine is approximately 8.6-9.1, meaning it is readily protonated in an acidic environment to form the salt. researchgate.netscielo.br

Table 3: Process Conditions for (S)-Amlodipine Salt Formation

Salt Acid Solvent(s) Key Process Controls Source
Maleate Maleic Acid Ethanol, Methanol, Isopropanol, Water pH maintained between 4.5 - 6.5; Molar excess of acid google.com
Besylate Benzene Sulfonic Acid Isopropanol, Ethanol, Methanol Temperature ~20°C; Addition of water to precipitate salt google.comgoogle.com
Besylate Benzene Sulfonic Acid Water Temperature heated to 55-65°C, then cooled for crystallization epo.org

Optimization of Yield and Enantiomeric Purity in Manufacturing Processes

The industrial production of (S)-Amlodipine Maleate necessitates rigorous optimization of manufacturing processes to maximize product yield and ensure high enantiomeric purity. The critical step in achieving this is the efficient resolution of the racemic amlodipine base into its constituent enantiomers, as the (S)-enantiomer holds the desired pharmacological activity. ijcrt.orgscielo.br Research and process development have largely concentrated on diastereomeric salt crystallization and chromatographic techniques, with a focus on optimizing various reaction parameters to develop cost-effective and scalable methods. bhu.ac.inacs.org

Diastereomeric Salt Resolution

The most prevalent and industrially viable method for obtaining enantiomerically pure (S)-amlodipine is through the formation of diastereomeric salts using a chiral resolving agent. ijcrt.orgbhu.ac.in This technique leverages the different physicochemical properties, such as solubility, of the resulting diastereomers, allowing for their separation by crystallization. rsc.org

Influence of Resolving Agent and Solvent System

The choice of resolving agent and the solvent system are paramount for achieving high resolution efficiency. While various chiral acids can be used, derivatives of tartaric acid are commonly employed. bhu.ac.inepo.org For instance, O,O'-di-p-toluoyl-D-tartaric acid has proven to be a highly effective resolving agent for separating (S)-amlodipine, capable of delivering enantiomeric excess (ee) values greater than 99%. ijcrt.org

Initially, methods often required the use of unnatural and more expensive D-tartaric acid to preferentially crystallize the (S)-amlodipine-tartrate salt, particularly when using dimethyl sulfoxide (DMSO) as the solvent. acs.org However, subsequent process optimization has led to the development of novel systems that utilize the less expensive, naturally occurring L-tartaric acid. acs.orgepo.org A significant breakthrough was the use of dimethylformamide (DMF) as the solvent, which, in contrast to DMSO, allows for the direct and preferential crystallization of the (S)-form of amlodipine tartrate with L-tartaric acid. acs.org

Further enhancements in purity and yield have been achieved by modulating the solvent composition, specifically by creating a binary solvent system of DMF and a co-solvent, such as water. google.comgoogle.com The addition of water to DMF was found to significantly improve the optical purity of the resulting (S)-amlodipine solvate to levels greater than 95%. google.com The optimization of the water percentage in DMF is crucial for ensuring consistent purity (+99%) and satisfactory resolution efficiency. acs.org

The table below illustrates the impact of solvent composition on the yield and optical purity of (S)-Amlodipine-L-hemitartrate DMF solvate.

Table 1: Effect of Water as a Co-solvent in DMF on (S)-Amlodipine Resolution Data derived from experiments using (RS)-Amlodipine and L-tartaric acid.

Co-solvent (% in DMF, v/v)Reaction Time (hours)Yield (%)Optical Purity (% ee)Reference
None-96.2576.00 google.com
Water (15%)1.5-98.69 google.com
Water (20%)4-99.00 google.com

Process Parameter Optimization

Beyond the solvent and resolving agent, other process parameters such as temperature, reaction time, and reactant ratios are critical. The resolution process is typically carried out at ambient temperatures, ranging from 24°C to 28°C, to ensure optimal crystallization and purity. google.comgoogle.com The dilution of the reaction mixture also plays a role, with a dilution of 9 to 13 times that of the racemic amlodipine base being preferable. google.com The subsequent conversion of the purified (S)-amlodipine tartrate salt to (S)-Amlodipine Maleate is achieved by treatment with a base to liberate the (S)-amlodipine free base, followed by a reaction with maleic acid in an acidic environment. bhu.ac.ingoogle.com

Chromatographic and Other Separation Techniques

While diastereomeric crystallization is common for large-scale production, other advanced techniques are employed for both analytical quantification of enantiomeric purity and for separation. ijcrt.orgrsc.org

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for determining the optical purity of (S)-amlodipine. bhu.ac.in Method development focuses on the selection of the chiral stationary phase (CSP) and the mobile phase composition to achieve optimal separation of the enantiomers. nih.gov For instance, cellulose-based CSPs, such as cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate), have demonstrated high enantioresolution. nih.gov The concentration of additives like formic acid in the mobile phase can influence not only the resolution but also the elution order of the enantiomers. nih.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis, using cyclodextrins as chiral selectors, is another effective method for the enantioseparation of amlodipine. scielo.brnih.gov Optimization of CE methods involves adjusting several factors, including the type and concentration of the cyclodextrin, the pH and concentration of the buffer, temperature, and applied voltage. scielo.br Studies have shown that carboximethyl-β-CD can be an effective chiral selector, with optimized conditions providing baseline separation of the enantiomers in under 5 minutes. scielo.br

The table below summarizes the optimized conditions for one such CE method.

Table 2: Optimized Parameters for Capillary Electrophoresis Separation of Amlodipine Enantiomers

ParameterOptimized ValueReference
Chiral Selector15 mM Carboximethyl-β-CD (CM-β-CD) scielo.br
Buffer25 mM Phosphate (B84403) Buffer scielo.br
Buffer pH9.0 scielo.br
Temperature15 °C scielo.br
Voltage+25 kV scielo.br
Resolution (Rs)2.65 scielo.br

Advanced Analytical Methodologies for S Amlodipine Maleate

Chiral Separation by Chromatography

Chromatographic techniques are paramount in the successful separation of amlodipine (B1666008) enantiomers. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most prominently utilized methods, each offering distinct advantages in achieving enantiomeric resolution.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC stands as a cornerstone for the enantioseparation of amlodipine. The development of effective HPLC methods involves the careful selection of chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation.

The choice of a chiral stationary phase is a critical factor in direct chiral HPLC separations. A variety of CSPs have been successfully employed for the resolution of amlodipine enantiomers.

Crown Ether: A Daicel CROWNPAK CR(+) column, which contains a (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6-ether coated on a reversed-phase silica (B1680970) support, has been utilized for the separation and quantification of S(-)-amlodipine. researchgate.net An effective mobile phase for this separation consists of aqueous acidic 70% perchloric acid (pH 2.0) and methanol (B129727) in a 95:5 (v/v) ratio, with a flow rate of 0.8 mL/min and UV detection at 238 nm. researchgate.net

Ovomucoid (OVM): Ovomucoid-based columns, such as the Ultron ES-OVM, are effective for the chiral separation of amlodipine. researchgate.netactamedicamarisiensis.ro Optimal separation can be achieved using a mobile phase of 80% sodium phosphate (B84403) (Na2HPO4) at 10 mM and a pH of 5.0, combined with 20% acetonitrile (B52724) (ACN). researchgate.net An isocratic elution at a flow rate of 1 ml/min results in retention times of less than 10 minutes for both isomers. researchgate.net Specifically, the retention time for (S)-Amlodipine is approximately 4.63 minutes, and for (R)-Amlodipine, it is about 5.54 minutes, achieving a resolution of 5.51. researchgate.net Another method using an OVM chiral column employed a mobile phase of phosphate buffer and acetonitrile for the enantiopurity quantitation of S-Amlodipine. actamedicamarisiensis.roresearchgate.net

Polysaccharide-Based: These are the most widely used CSPs for amlodipine enantioseparation.

Lux Cellulose-4: This cellulose-based CSP has demonstrated baseline chromatographic separation of (R) and (S) enantiomers of amlodipine. sciex.com A method using a Lux Cellulose-4 column with a mobile phase of acetonitrile, ethanol, and diethylamine (B46881) (92:8:0.2% v/v/v) at a flow rate of 1.2 mL/min achieved separation within 8 minutes. researchgate.net

Cellulose (B213188) Tris(4-chloro-3-methylphenylcarbamate): Also known as Sepapak 4, this novel polysaccharide-based CSP has been evaluated for the chiral separation of amlodipine and its two impurities. nih.gov In nano-LC, a mobile phase of ACN/water (90:10, v/v) containing 15 mM ammonium (B1175870) borate (B1201080) at pH 10.0 allowed for the chiral separation. nih.gov

Chiralcel OD-RH and Chiralpak IA: These are other examples of polysaccharide-based CSPs that have been applied to amlodipine separation.

Lux-2 (Cellulose based): A study utilized a Lux-2 chiral column with a mobile phase of Acetonitrile: Triethylamine: Acetic acid (100: 0.1: 0.2 % v/v/v) at a flow rate of 1.0 ml/min. The chromatographic run time was less than 7.0 minutes, with the R-form eluting at 5.87 minutes and the S-form at 6.79 minutes. researchgate.netajpamc.com

Table 1: HPLC Chiral Stationary Phases for (S)-Amlodipine Maleate (B1232345) Separation
Chiral Stationary PhaseExample ColumnTypical Mobile Phase CompositionDetection
Crown EtherDaicel CROWNPAK CR(+)Aqueous HClO4 (pH 2.0) : Methanol (95:5 v/v)UV at 238 nm
Ovomucoid (OVM)Ultron ES-OVM10 mM Na2HPO4 (pH 5.0) : Acetonitrile (80:20 v/v)Not Specified
Polysaccharide-Based (Lux Cellulose-4)Lux Cellulose-4Acetonitrile : Ethanol : Diethylamine (92:8:0.2% v/v/v)UV at 240 nm
Polysaccharide-Based (Cellulose Tris(4-chloro-3-methylphenylcarbamate))Sepapak 4Acetonitrile : Water (90:10, v/v) with 15 mM ammonium borate (pH 10.0)Not Specified
Polysaccharide-Based (Lux-2)Lux C-2Acetonitrile : Triethylamine : Acetic acid (100:0.1:0.2 % v/v/v)PDA

An alternative to using expensive chiral stationary phases is the use of chiral mobile phase additives with an achiral column. A rapid and sensitive method was developed for the chiral separation of amlodipine racemate on an achiral WondaSil C18 column. rsc.org This was achieved by using dual chiral mobile phase additives: 7.5 mmol L−1 sulfobutylether-β-cyclodextrin (SBE-β-CD) and 0.3 mmol L−1 polyethylene (B3416737) glycol-20000 (PEG-20M) in a methanol–water (45:55 v/v, pH 2.5) mobile phase. rsc.org This method separated the enantiomers within 16 minutes. rsc.org

Reversed-phase HPLC is a common technique for determining the enantiomeric purity of (S)-Amlodipine. For instance, a direct chiral RP-HPLC-PDA method was developed using a Lux-2 chiral column. researchgate.netajpamc.com The mobile phase consisted of Acetonitrile: Triethylamine: Acetic acid (100: 0.1: 0.2 % v/v/v) at a flow rate of 1.0 ml min-1. researchgate.netajpamc.com This method demonstrated good linearity over a concentration range of 1.0-5.0 μg ml-1 for both S- and R-Amlodipine, with a limit of detection of 1.57 ng/mL for S-Amlodipine. researchgate.net

Nano-LC has been employed for the chiral separation of amlodipine and its impurities using a cellulose tris(4-chloro-3-methylphenylcarbamate) stationary phase. nih.gov A mobile phase of ACN/water (90:10, v/v) with 15 mM ammonium borate at pH 10.0 was used. While this method could separate the enantiomers of amlodipine and its two impurities, it was not able to resolve all three pairs of enantiomers in a single run. nih.gov

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC)

Capillary electrophoresis offers advantages such as high separation efficiency, low consumption of samples and reagents, and rapid method development. scielo.br

For the chiral separation of amlodipine, various cyclodextrins (CDs) are commonly used as chiral selectors in the background electrolyte (BGE). scielo.brmdpi.com An optimized CE method utilized a 25 mM phosphate buffer at pH 9.0 with 15 mM carboxymethyl-β-CD (CM-β-CD) as the chiral selector. scielo.br This method achieved baseline separation of the amlodipine enantiomers in under 5 minutes. scielo.br In another study, optimal CE conditions were found to be a buffer solution of 25 mM phosphoric acid (H3PO4) at pH 3.0 with 20 mM α-CD as the chiral selector, at a capillary temperature of 15°C. researchgate.net This resulted in migration times of 8.15 minutes for (S)-Amlodipine and 8.45 minutes for (R)-Amlodipine. researchgate.net Maltodextrin has also been successfully used as a chiral selector in capillary electrokinetic chromatography (cEKC) for amlodipine enantioseparation. mdpi.com

Capillary Electrochromatography (CEC) combines the high separation efficiency of CE with the selectivity of HPLC. When CEC was performed under the same conditions as a nano-LC method using a cellulose tris(4-chloro-3-methylphenylcarbamate) stationary phase, it demonstrated better enantioresolution and higher separation efficiencies for each compound, allowing for the simultaneous separation of the three pairs of enantiomers. nih.gov

Table 2: Capillary Electrophoresis Conditions for (S)-Amlodipine Maleate Separation
Chiral SelectorBackground Electrolyte (BGE)TemperatureVoltageAnalysis Time
15 mM Carboxymethyl-β-CD (CM-β-CD)25 mM Phosphate buffer (pH 9.0)15 °C+25 kV< 5 minutes
20 mM α-CD25 mM H3PO4 (pH 3.0)15 °CNot Specified~8-9 minutes
MaltodextrinPhosphate buffer (pH 2.0-4.0)Not Specified15-20 kV~8-20 minutes
Cyclodextrin (B1172386) Derivatives as Chiral Selectors (e.g., α-CD, β-CD, Hydroxypropyl-β-CD, Carboxymethyl-β-CD)

Cyclodextrins (CDs) are the most widely used chiral selectors in CE for the enantioseparation of pharmaceutical compounds, including amlodipine. researchgate.net Their toroidal structure allows them to form inclusion complexes with guest molecules, and stereoselective interactions can occur, leading to the separation of enantiomers. Various native and derivatized cyclodextrins have been screened to achieve optimal chiral discrimination of amlodipine enantiomers.

Stereoselective interactions have been observed with several cyclodextrins, including:

Neutral Cyclodextrins : α-Cyclodextrin (α-CD), β-Cyclodextrin (β-CD), and derivatized neutral CDs like Hydroxypropyl-β-CD (HP-β-CD) have shown chiral recognition capabilities, typically over a pH range of 2.5 to 5.0. scielo.brnih.gov HP-β-CD, in particular, has been effectively used for the enantioseparation of amlodipine. researchgate.netresearchgate.net

Ionizable Cyclodextrins : Anionic derivatives such as Carboxymethyl-β-CD (CM-β-CD) and Sulfobutylether-β-CD (SBE-β-CD) are effective over a pH range of 7.0 to 9.0. scielo.brscielo.br CM-β-CD is particularly noted for its selectivity toward positively charged analytes like amlodipine, providing enhanced recognition sites for chiral separation. scielo.brscielo.br Depending on the pH of the background electrolyte (BGE), CM-β-CD can be uncharged (below pH 5.0) or negatively charged (above pH 5.0), which influences its interaction with the analyte. scielo.brscielo.br

The selection of the appropriate cyclodextrin and its concentration is a critical first step in method development. In one study, a comprehensive screening of various CDs identified CM-β-CD as the optimal selector for amlodipine enantiomers. scielo.br Another study found randomly methylated β-CD (RAMEB) to be highly effective. nih.govnih.gov The table below summarizes the performance of different CD derivatives in the chiral separation of amlodipine enantiomers via capillary electrophoresis.

Table 1: Performance of Various Cyclodextrin Derivatives in Amlodipine Enantioseparation

Chiral Selector Concentration (mM) pH Resolution (R) Separation Factor (α) Reference
α-CD 20 3.0 1.40 1.05 nih.gov
β-CD 15 3.0 0.86 1.02 nih.gov
HP-β-CD 20 3.0 2.17 Not Specified nih.gov
RAMEB 20 3.0 2.48 1.09 nih.gov
Optimization of Buffer Composition, pH, and Temperature

Achieving baseline separation of (S)-Amlodipine and its R-enantiomer requires careful optimization of several electrophoretic parameters. Factorial analysis and experimental design are often employed to systematically evaluate the effects of multiple variables simultaneously. scielo.brscielo.br

Buffer Composition and Concentration : Phosphate buffers are commonly used for amlodipine enantioseparation. scielo.brnih.gov The buffer concentration can influence peak shape and separation selectivity. nih.gov While increasing buffer concentration from 25 mM to 50 mM can slightly improve separation, further increases may have little effect. nih.gov An optimized method using CM-β-CD as a chiral selector utilized a 25 mM phosphate buffer. scielo.brscielo.br

Buffer pH : The pH of the background electrolyte (BGE) is a critical factor as it affects the charge of the analyte and the chiral selector, as well as the electroosmotic flow (EOF). scielo.brresearchgate.net For amlodipine, which has a pKa of 9.10, its charge state changes significantly with pH. scielo.br At acidic pH, it is positively charged. As the pH becomes more alkaline, its effective mobility decreases due to deprotonation. scielo.br Optimal pH is highly dependent on the chosen chiral selector. For neutral CDs like HP-β-CD, lower pH values (e.g., 2.5-5.0) are favorable, whereas for anionic CDs like CM-β-CD, higher pH values (e.g., 7.0-9.0) result in better stereoselective interactions. scielo.brnih.gov One optimized method reported a pH of 9.0, while another reported an optimal pH of 3.0. scielo.brnih.gov

Temperature : Capillary temperature can influence the viscosity of the BGE and the stability of the inclusion complexes between the analyte and the cyclodextrin. Lower temperatures generally lead to better resolution but may increase analysis time. A temperature of 15°C has been identified as optimal in several studies for achieving high resolution. scielo.brnih.govscielo.brnih.gov

A study utilizing factorial analysis identified the optimal conditions for separating amlodipine enantiomers with CM-β-CD as a 25 mM phosphate buffer at pH 9.0, with a 15 mM CM-β-CD concentration, a temperature of 15°C, and an applied voltage of +25 kV. scielo.brscielo.br These conditions achieved a chiral resolution of 2.65 within 5 minutes. scielo.brscielo.br

Enantiomer Migration Order (EMO) Determination

Determining the enantiomer migration order (EMO) is essential for correctly identifying and quantifying each enantiomer. The most common experimental method for EMO determination is to spike the racemic sample with a pure standard of one of the enantiomers, such as (S)-Amlodipine. scielo.brscielo.br The peak that increases in area corresponds to that enantiomer.

The EMO is not fixed and can be influenced by the type of chiral selector and the electrophoretic conditions.

When using Carboxymethyl-β-CD (CM-β-CD) at pH 9.0, the first peak to migrate was identified as (S)-Amlodipine, followed by (R)-Amlodipine. scielo.brscielo.br

Conversely, when using randomly methylated β-CD (RAMEB) at pH 3.0, the migration order was reversed, with (R)-Amlodipine migrating first, followed by (S)-Amlodipine. nih.govnih.gov This indicates a stronger interaction between (S)-Amlodipine and the RAMEB selector, which slows its movement toward the detector. nih.gov

In addition to experimental methods, computational studies using techniques like density functional theory (DFT) can predict the EMO. nih.govacs.org By calculating the interaction energies (ΔE) and Gibbs free energy (ΔG) of the diastereomeric complexes formed between each enantiomer and the chiral selector, the more stable complex can be identified. nih.govacs.org The enantiomer that forms the more stable complex typically has a longer migration time. nih.govacs.org For instance, theoretical analysis showed that the (S)-Amlodipine/CM-β-CD complex was energetically superior to the (R)-Amlodipine/CM-β-CD complex, which corresponds to the experimentally observed longer migration time for the S-enantiomer under certain conditions. nih.govacs.org

Detection and Quantification of Chiral Impurities

The quality, safety, and efficacy of (S)-Amlodipine depend on its enantiomeric purity. Regulatory agencies require that impurities, including the unwanted enantiomer, be identified, quantified, and controlled.

Separation and Identification of (S)-Amlodipine Chiral Impurities

The primary chiral impurity in (S)-Amlodipine is its optical antipode, (R)-Amlodipine. However, other chiral impurities can also be present, arising from the synthesis or degradation of the drug substance. Analytical methods must be capable of separating the main component from all potential chiral impurities.

A study utilizing a novel polysaccharide-based chiral stationary phase, cellulose tris(4-chloro-3-methylphenylcarbamate), demonstrated the separation of amlodipine enantiomers and two of its chiral impurities by nano-liquid chromatography (nano-LC) and capillary electrochromatography (CEC). nih.gov While nano-LC could separate the enantiomers of amlodipine and its impurities, it could not resolve all three pairs in a single run. nih.gov Capillary electrochromatography, under the same conditions, provided superior enantioresolution and efficiency, allowing for the simultaneous separation of all three pairs of enantiomers. nih.gov

Forced degradation studies are also performed to identify potential impurities that may form under stress conditions (e.g., acidic, basic, oxidative). One such study on Amlodipine Besylate under acidic conditions led to the formation of a novel degradation product, which was subsequently isolated and characterized. nih.gov

Method Validation for Enantiomeric Purity Determination (e.g., ICH Guidelines)

Analytical methods developed for determining the enantiomeric purity of (S)-Amlodipine must be validated according to International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. ijcrt.orgresearchgate.net Validation involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness.

A typical validation for an enantioselective HPLC or CE method would include:

Specificity : The ability of the method to separate the (S)-enantiomer from the (R)-enantiomer and any other potential impurities without interference.

Linearity : Establishing a linear relationship between the concentration of the (R)-enantiomer and the analytical response over a specified range.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determining the lowest concentration of the (R)-enantiomer that can be reliably detected and quantified. The LOQ for the R-enantiomer is often required to be around 0.05%. researchgate.net

Accuracy : Assessing the agreement between the measured amount of the (R)-enantiomer and its true value.

Precision : Evaluating the repeatability (intra-day) and intermediate precision (inter-day) of the results.

The table below presents validation parameters from a developed RP-HPLC method for the chiral separation of amlodipine.

Table 2: Validation Parameters for Chiral Purity Determination of Amlodipine

Parameter (R)-Amlodipine (S)-Amlodipine Reference
Linearity Range (µg/ml) 1.0 – 5.0 1.0 – 5.0 researchgate.net
Correlation Coefficient (R²) 0.998 0.999 researchgate.net
LOD 1.69 ng/ml 1.57 ng/mL researchgate.net

Spectroscopic Techniques for Impurity Characterization (e.g., LC-HRMS, NMR, FTIR)

Once an impurity is detected and separated, its chemical structure must be elucidated. A combination of spectroscopic techniques is typically employed for this purpose.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) : This technique is invaluable for determining the molecular weight and elemental composition of an impurity. nih.govnih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure of the molecule. researchgate.net In one study, an unknown impurity of amlodipine maleate was detected and its mass was identified using LC-MS. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (including 1H NMR, 13C NMR, and 2D-NMR techniques like COSY and HSQC) is one of the most powerful tools for unambiguous structure determination. nih.govnih.govresearchgate.net After an impurity is isolated, often using preparative HPLC, its complete chemical structure can be determined by analyzing its NMR spectra. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the functional groups present in a molecule. nih.govnih.govresearchgate.net This data complements information from MS and NMR to confirm the proposed structure of an impurity. nih.govresearchgate.net

In one case, forced degradation of Amlodipine Besylate in acidic conditions produced an unknown impurity. nih.gov After isolation by preparative HPLC, its structure was elucidated using high-resolution MS, multidimensional NMR, and FTIR, and was ultimately confirmed by single-crystal X-ray crystallography. nih.gov Similarly, another study identified a new impurity in amlodipine maleate during stability testing and characterized it using MS, NMR, and IR spectra. researchgate.net

Table of Compounds

Compound Name
(S)-Amlodipine Maleate
(R)-Amlodipine
α-Cyclodextrin (α-CD)
β-Cyclodextrin (β-CD)
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Carboxymethyl-β-Cyclodextrin (CM-β-CD)
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)
Randomly Methylated β-Cyclodextrin (RAMEB)
Amlodipine Besylate
Verapamil (VER)
Mesityl Oxide
Polybrene (PB)
Cellulose tris(4-chloro-3-methylphenylcarbamate)
Cellulose tris(3-chloro-4-methylphenylcarbamate)
Formic Acid
Acetonitrile
Triethylamine
Acetic Acid
Sodium Dihydrogen Phosphate
Sodium Hydroxide
Phosphoric Acid
Methanol
Glycine (B1666218)
Hydroxyethylcellulose (HEC)
Maltodextrin (MD)
o,o-di-p-toluoyl-D-tartrate
Tartaric Acid
Dimethylformamide (DMF)
Dimethyl Sulfoxide (B87167) (DMSO)
2-chlorobenzaldehyde
Methyl Acetoacetate
2-propanol
Ethyl-6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-benzo[b] scielo.bringentaconnect.comoxazine-5-carboxylate
5-ethyl-7-methyl-6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5, 7-dicarboxylate

Computational Studies and Molecular Modeling of S Amlodipine

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (S)-Amlodipine, docking simulations are crucial for understanding its interaction with voltage-gated L-type calcium channels, the primary target for its therapeutic action.

Molecular docking studies have been instrumental in defining the binding mode of (S)-Amlodipine to various calcium channel structures. The crystallographic structure of the bacterial voltage-gated calcium channel (CavAb) in complex with amlodipine (B1666008) (PDB ID: 5KMD) reveals critical details about its binding site. Amlodipine binds to a receptor site located on the external, lipid-facing surface of the channel's pore module, specifically at the interface between two subunits. This allosteric binding induces an asymmetrical conformation in the channel's selectivity filter, which physically blocks the passage of calcium ions.

Simulations using this and other relevant protein structures, such as Cav1.2 and calmodulin-dependent protein kinase II (CaMKKII) (PDB ID: 6M7H), have further detailed the specific interactions. rsc.orgnih.govnih.gov These studies show that the dihydropyridine (B1217469) (DHP) core of amlodipine establishes crucial hydrophobic contacts, while the substituted phenyl ring and the ester groups engage in additional interactions, including potential hydrogen bonds, which anchor the molecule in the binding pocket. researchgate.net For instance, docking into a homology model of the rat Cav1.2 channel has highlighted a hydrogen bond with a tyrosine residue (TYR1489) as a key interaction. researchgate.net The amino group on the side chain of (S)-Amlodipine may also form interactions with hydrophilic residues near the channel pore, contributing to its binding profile. nih.gov

Target Protein (PDB ID)Key Interacting Residues/RegionsInteraction Type
CavAb (5KMD)Pore module subunit interfaceAllosteric, Hydrophobic
Cav1.2 (homology model)TYR1489, CYS1492Hydrogen Bonding, Hydrophobic
CaMKKII (6M7H)Binding pocket residuesHydrophobic, van der Waals
CavAb (5KLB, 5KLS)General binding pocketHydrophobic

The therapeutic efficacy of (S)-Amlodipine is directly related to its high binding affinity for L-type calcium channels. Computational studies estimate this affinity by calculating the binding energy, typically expressed in kcal/mol. A more negative value indicates a stronger, more stable interaction. Docking simulations have reported binding energies for amlodipine in the range of -5.1 to -7.2 kcal/mol for targets like 6M7H and CavAb channels. nih.govjapsonline.com

These computational predictions are supported by experimental binding assays. Saturation binding studies using the active S-enantiomer, (-)-Amlodipine, on rat cardiac membranes revealed a high-affinity binding site with a dissociation constant (K D) of 1.64 nM. nih.gov Other studies have reported inhibition constant (K i) and half-maximal inhibitory concentration (IC50) values in the low nanomolar to micromolar range, confirming a potent interaction. Specifically, amlodipine demonstrates a K i of 2 nM against rat L-type calcium channels and an IC50 of approximately 60 nM for the Cav1.2 channel. daneshyari.com It is well-established that the (S)-enantiomer possesses a significantly higher affinity for the calcium channel receptor, estimated to be up to 1000 times greater than that of the (R)-enantiomer.

ParameterValueTarget/SystemMethod
Binding Energy-5.1 kcal/molCaMKKII (6M7H)Molecular Docking
Binding Energy-7.2 kcal/molCavAbMolecular Docking
K D (Dissociation Constant)1.64 nMRat Cardiac MembranesRadioligand Binding Assay
K i (Inhibition Constant)2 nMRat L-type Ca2+ ChannelBinding Assay
IC5057-60 nMCav1.2 ChannelElectrophysiology

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For 1,4-dihydropyridine-type calcium channel blockers like (S)-Amlodipine, computational studies help to define the key pharmacophoric features responsible for their activity. rsc.org

The essential components of the dihydropyridine pharmacophore include:

The 1,4-Dihydropyridine (B1200194) Ring: This central scaffold is critical for activity and serves as the anchor for other functional groups.

A Substituted Phenyl Ring at the C4 Position: This group is essential for potent antagonist activity. Its orientation relative to the DHP ring is a key determinant of binding.

Ester Groups at the C3 and C5 Positions: These groups are involved in hydrogen bonding and other interactions within the receptor site, contributing significantly to binding affinity.

A Basic Side Chain: The charged amino group on the side chain of (S)-Amlodipine contributes to its unique binding properties and long duration of action. nih.gov

Molecular docking and structure-activity relationship (SAR) studies confirm that these features correctly position the molecule within the binding site to facilitate the allosteric modulation that blocks channel activity. nih.gov

Quantum Chemical Analysis and Spectroscopic Correlations

Quantum chemical methods are used to study the electronic structure and properties of molecules with high accuracy. These approaches provide fundamental insights into the molecule's stability, reactivity, and charge distribution, which are vital for its biological function.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For (S)-Amlodipine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. irjweb.com These calculations help to understand the distribution of electron density and identify the most reactive parts of the molecule, which is crucial for its interaction with the calcium channel receptor. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in the charge transfer that occurs during the formation of a ligand-receptor complex. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comscirp.org A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it can more readily participate in charge transfer interactions within the biological target. nih.gov For (S)-Amlodipine, HOMO-LUMO analysis reveals that the electron density of the HOMO is primarily localized on the electron-rich dihydropyridine ring, while the LUMO is distributed across the ring system and its substituents. This distribution facilitates the intramolecular charge transfer that is believed to be essential for the biological activity of the molecule. scirp.org

Density Functional Theory (DFT) Calculations for Electronic Properties

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the charge distribution of a molecule in three-dimensional space, providing a guide to its reactivity and intermolecular interactions. researchgate.netsemanticscholar.org Different colors on the MEP surface represent varying electrostatic potential values; typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes regions of low electron density (positive potential), indicating sites for nucleophilic attack. uni-muenchen.de

For amlodipine, quantum computational investigations using Density Functional Theory (DFT) have been employed to generate MEP maps. nih.gov These analyses help in identifying the electrophilic and nucleophilic centers within the molecule. researchgate.net The regions with negative potential, shown in red, are primarily located around the oxygen atoms of the ester groups and the nitrogen atom in the dihydropyridine ring, highlighting these as the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the amino group and the aromatic rings exhibit a positive potential (blue regions), marking them as likely sites for nucleophilic interactions. researchgate.net This information is crucial for understanding how (S)-Amlodipine interacts with its biological receptor, as it pinpoints the specific atomic sites likely to engage in hydrogen bonding and other electrostatic interactions. researchgate.net

Region on (S)-Amlodipine Electrostatic Potential Predicted Interaction Type
Oxygen atoms (ester groups)Negative (Red)Electrophilic Attack / Hydrogen Bond Acceptor
Nitrogen atom (dihydropyridine ring)Negative (Red)Electrophilic Attack / Hydrogen Bond Acceptor
Hydrogen atoms (amino group)Positive (Blue)Nucleophilic Attack / Hydrogen Bond Donor
Aromatic ring hydrogensPositive (Blue)Nucleophilic Attack
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions within a molecule. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density. researchgate.net For amlodipine, NBO analysis, often performed using DFT calculations, helps to elucidate the stability of the molecule arising from these electronic interactions. nih.gov

NBO Interaction Type Description Significance for (S)-Amlodipine
HyperconjugationDelocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.Contributes to the conformational stability of the dihydropyridine ring and substituent groups.
Charge TransferMovement of electron density from one part of the molecule to another, or between interacting molecules.Influences the molecule's biological activity by facilitating charge-based interactions with the receptor.
Intermolecular Hydrogen BondingInteraction between a hydrogen atom donor (e.g., -NH2 group) and a lone pair acceptor (e.g., oxygen on the receptor).Key determinant of binding affinity and specificity to the calcium channel.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools that combine the accuracy of quantum mechanics (QM) with the speed of molecular mechanics (MM). nih.govnih.gov This approach allows for the study of large biological systems, such as a drug molecule bound to its protein target, which would be computationally prohibitive to model entirely with QM. bohrium.comcecam.org

In a QM/MM simulation of the (S)-Amlodipine-receptor complex, the region of primary interest, typically the ligand and the key amino acid residues in the binding site, is treated with a high-level QM method. researchgate.net The remainder of the protein and the surrounding solvent are modeled using a classical MM force field. nih.gov This partitioning allows for an accurate description of the electronic effects involved in the binding interaction, such as charge transfer and polarization, while efficiently calculating the behavior of the larger protein environment. nih.govresearchgate.net QM/MM approaches are particularly useful for studying chemical reactions, elucidating enzymatic mechanisms, and obtaining accurate calculations of binding energies and structural mechanisms for drug-receptor complexes. nih.govbohrium.com The application of QM/MM simulations can provide detailed insights into the electronic nature of the interactions stabilizing (S)-Amlodipine within the L-type calcium channel binding pocket.

Conformational Energetics and Potential Energy Surfaces

The biological activity of a drug molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their corresponding energies. The potential energy surface (PES) is a multidimensional map that represents the potential energy of a system as a function of its atomic coordinates. longdom.orgwikipedia.orgarxiv.org

For (S)-Amlodipine, computational studies have revealed the existence of two main families of conformers: folded and extended. nih.gov The PES helps to identify the minimum energy conformations (stable states) and the transition states (energy barriers) between them. longdom.org Studies have shown that the dihydropyridine ring in amlodipine typically adopts a boat-like conformation, and the orientation of the substituted phenyl ring is nearly perpendicular to it. researchgate.netresearchgate.net Understanding the conformational energetics is crucial, as the specific conformation adopted by (S)-Amlodipine upon binding to its receptor is the one responsible for its pharmacological effect. The relative energies of different conformers and the barriers to their interconversion can influence the binding kinetics and affinity. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uzh.ch By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of biomolecules, such as proteins and their complexes with ligands. nih.gov

Stability of Ligand-Protein Complexes

MD simulations are widely used to assess the stability of a ligand bound to its protein target. nih.govnih.gov Once (S)-Amlodipine is docked into the binding site of the L-type calcium channel, an MD simulation can be performed to observe the complex's behavior over a period of nanoseconds or longer. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. researchgate.net

A stable binding is indicated if the RMSD values for both the protein and the ligand reach a plateau after an initial equilibration period, suggesting that the complex has settled into a stable conformation. researchgate.net If the ligand's RMSD remains low and stable, it implies that it maintains a consistent binding pose within the protein's active site. researchgate.net Conversely, a large and fluctuating RMSD for the ligand could indicate an unstable binding mode, possibly leading to its dissociation from the binding pocket. nih.gov These simulations provide crucial information on the persistence and strength of the predicted binding mode.

Dynamic Behavior of (S)-Amlodipine within Binding Pockets

Beyond assessing stability, MD simulations offer a dynamic picture of the interactions between (S)-Amlodipine and the amino acid residues lining the binding pocket. uzh.chnih.gov These simulations can reveal how the ligand adjusts its conformation within the binding site and how the protein, in turn, may undergo conformational changes to accommodate the ligand (an "induced fit"). uzh.ch

Analysis of the MD trajectory can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. The persistence of these interactions over the course of the simulation can be quantified, highlighting the most important residues for ligand recognition and affinity. nih.gov For example, simulations can show the dynamic formation and breaking of hydrogen bonds between the amino and ester groups of (S)-Amlodipine and specific residues in the calcium channel. This detailed understanding of the dynamic behavior is essential for explaining the molecular basis of (S)-Amlodipine's high affinity and long duration of action. nih.govdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) and Artificial Neural Networks (ANN)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and Artificial Neural Networks (ANN) are pivotal in modern drug design and development. These techniques are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For (S)-Amlodipine, as a member of the 1,4-dihydropyridine (DHP) class of calcium channel blockers, QSAR and ANN studies provide valuable insights into the structural features essential for its therapeutic action. These models help in predicting the activity of novel derivatives, thereby guiding the synthesis of more potent and selective analogues.

Detailed Research Findings

Research in this area primarily focuses on the broader class of DHP calcium channel blockers, with (S)-Amlodipine serving as a key compound in the datasets. These studies aim to identify the key molecular descriptors that govern the calcium channel blocking activity.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR models for 1,4-dihydropyridines, including amlodipine analogues, have been developed using various statistical methods like Multiple Linear Regression (MLR). These models correlate the biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) with a combination of physicochemical, electronic, and steric descriptors.

The general form of a QSAR equation derived from MLR is: pIC50 = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c₀ is a constant, and c₁, c₂, ..., cₙ are the coefficients for the molecular descriptors D₁, D₂, ..., Dₙ.

Key molecular descriptors that are often found to be significant in the QSAR models of 1,4-dihydropyridines include:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Parameters like dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial as they relate to the molecule's reactivity and ability to participate in electronic interactions.

Steric descriptors: Molar refractivity (MR) and other parameters related to the volume and shape of substituents are important for understanding how the molecule fits into the receptor binding site.

Hydrophobic descriptors: The partition coefficient (logP) is a measure of the compound's lipophilicity, which influences its absorption, distribution, and ability to cross cell membranes to reach the target site.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied. researchgate.netslideshare.net These techniques provide a more detailed understanding by analyzing the steric and electrostatic fields around the aligned molecules. For a series of 1,4-dihydropyridine derivatives, CoMFA and CoMSIA models have demonstrated good predictive power, with high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²). researchgate.net The contour maps generated from these analyses highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding structural modifications.

Below is a representative table summarizing the types of descriptors and statistical parameters often reported in QSAR studies of 1,4-dihydropyridines.

Model TypeKey DescriptorsF-testStandard Error of Estimate (SEE)
2D-QSAR (MLR) Topological, Electronic, Steric0.85 - 0.950.70 - 0.85HighLow
3D-QSAR (CoMFA) Steric Fields, Electrostatic Fields0.87 - 0.980.54 - 0.75HighLow
3D-QSAR (CoMSIA) Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields0.90 - 0.990.66 - 0.80HighLow

This table is illustrative of typical results from QSAR studies on the 1,4-dihydropyridine class of compounds.

Artificial Neural Network (ANN) Studies:

ANNs are computational models inspired by the structure and function of biological neural networks. pensoft.net They are particularly useful for modeling complex and non-linear relationships between molecular descriptors and biological activity, which may not be adequately captured by linear QSAR models. ijnrd.org

In the context of 1,4-dihydropyridines, ANNs have been used to develop predictive models for their calcium channel blocking activity. ijnrd.org A typical ANN architecture for this purpose would consist of an input layer, one or more hidden layers, and an output layer.

Input Layer: Each neuron in the input layer corresponds to a specific molecular descriptor calculated for the compounds in the dataset.

Hidden Layer(s): These layers perform non-linear transformations of the input data, allowing the network to learn complex patterns.

Output Layer: The output neuron provides the predicted biological activity (e.g., pIC50).

Studies have shown that ANN models can often provide superior predictive performance compared to traditional MLR models for this class of compounds. The predictive power of an ANN model is typically evaluated using statistical metrics such as the root mean square error (RMSE) for the training and test sets. A well-trained ANN model will exhibit low RMSE values and a high correlation between the predicted and experimental activities for an external test set of compounds not used in the model development.

The following table illustrates the comparative performance that might be observed between MLR and ANN models in predicting the activity of calcium channel blockers.

ModelTraining Set Performance (r²)Test Set Performance (r²)Root Mean Square Error (RMSE)
MLR 0.8740.8500.60
ANN 0.9880.9750.21

This table provides a representative comparison based on findings in the literature for 1,4-dihydropyridines, demonstrating the potential for ANNs to capture non-linear structure-activity relationships more effectively than linear models. ijnrd.org

In Vitro Mechanistic Investigations of S Amlodipine

Calcium Channel Modulation

Selective Inhibition of L-type Voltage-Operated Calcium Channels (VOCCs)

(S)-Amlodipine exerts its primary pharmacological effect through the selective inhibition of L-type (long-lasting) voltage-operated calcium channels (VOCCs). These channels are crucial for the regulation of calcium influx into muscle cells. In vitro studies have consistently demonstrated that the (S)-enantiomer is approximately 1,000 times more potent in blocking L-type calcium channels than the (R)-enantiomer. This stereospecificity underscores that the therapeutic activity of racemic amlodipine (B1666008) is almost exclusively due to the (S)-isomer.

The molecule preferentially targets the CaV1.2 subtype of L-type channels, which are abundant in vascular smooth muscle. oup.com This preferential blockade in vascular smooth muscle cells over cardiac muscle cells contributes to its potent vasodilatory effects. oup.com By binding to the L-type calcium channels, (S)-Amlodipine inhibits the transmembrane influx of calcium ions, a critical step in initiating muscle contraction. nih.govresearchgate.net

Table 1: Inhibitory Concentration of Amlodipine on L-type VOCCs

Channel TypePreparationParameterValueReference
L-type (α1C)Expressed in Xenopus oocytesIC₅₀2.4 µM nih.govnih.gov

Action on N-type Calcium Channels

While its principal target is the L-type calcium channel, in vitro research has shown that amlodipine also possesses blocking activity on N-type (neuronal) calcium channels. nih.govnih.gov Studies using cloned N-type calcium channels expressed in Xenopus oocytes revealed that amlodipine exerts a strong blocking action on these channels, with a potency comparable to its effect on L-type channels under certain experimental conditions. nih.gov

The blocking action of amlodipine on N-type channels is, similar to its effect on L-type channels, dependent on the holding potential and the extracellular pH. nih.govnih.gov A more depolarized membrane potential and a higher pH enhance the blocking effect. nih.govnih.gov The time course for the development of the block is also similar for both L-type and N-type channels. nih.gov

Table 2: Comparative IC₅₀ Values of Amlodipine on L-type vs. N-type VOCCs

Data from channels expressed in Xenopus oocytes at a holding potential of -100 mV.

Channel TypeParameterValueReference
L-type (α1C)IC₅₀2.4 µM nih.govnih.gov
N-type (α1B)IC₅₀5.8 µM nih.govnih.gov

Effects on Intracellular Calcium Ion Influx in Vascular Smooth Muscle Cells (VSMCs)

The therapeutic utility of (S)-Amlodipine in managing hypertension stems directly from its effects on vascular smooth muscle cells (VSMCs). By blocking L-type calcium channels, (S)-Amlodipine directly inhibits the influx of extracellular calcium into VSMCs. researchgate.net This reduction in intracellular calcium concentration is the primary trigger for vasodilation, as calcium ions are essential for the activation of myosin light-chain kinase and the subsequent contraction of the muscle cell.

Further studies in cultured human VSMCs have revealed a more complex mechanism. In addition to inhibiting voltage-dependent Ca2+ influx, amlodipine was also found to reduce the mobilization of Ca2+ from internal stores, such as the sarcoplasmic reticulum, when stimulated by agents like thrombin and thapsigargin. nih.gov This dual action—inhibiting both calcium entry from the extracellular space and its release from intracellular stores—contributes to its potent ability to induce smooth muscle relaxation. nih.gov

Kinetic Interaction with Calcium Channel Receptor Binding Sites

The pharmacokinetic profile of amlodipine, characterized by a slow onset and long duration of action, is explained by its unique binding kinetics at the calcium channel receptor. nih.gov In vitro saturation binding studies using radiolabeled (-)[3H]amlodipine (the S-enantiomer) on rat cardiac membrane fragments have provided detailed insights into this interaction. nih.gov

These studies show that (S)-Amlodipine binds to a single population of high-affinity binding sites. nih.gov The process of association with these receptor sites is notably slow, requiring several hours to reach equilibrium. nih.gov Similarly, the dissociation from the binding sites is also very slow. nih.gov This gradual association and dissociation kinetic profile is distinct from other dihydropyridines and is responsible for the smooth and sustained effects observed clinically. nih.gov The binding of (-)[3H]amlodipine is also shown to be interactive with the binding sites for other classes of calcium channel blockers, including phenylalkylamines and benzothiazepines. nih.gov

Table 3: Binding Properties of (-)[3H]Amlodipine to Rat Cardiac Membranes

Kinetic ParameterValueReference
Dissociation Constant (KD)1.64 ± 0.17 nM nih.gov
Maximum Binding Capacity (Bmax)0.45 ± 0.08 pmol/mg protein nih.gov
Dissociation Rate Constant (k-1)1.53 x 10-3 min-1 nih.gov

Stereoselective Metabolism and Enzyme Interactions (In Vitro)

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5, CYP2C9, CYP2C19) in Metabolism Pathways

Amlodipine is extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) enzymes, to inactive metabolites. nih.gov In vitro studies using human liver microsomes have established that the CYP3A subfamily, particularly CYP3A4 and CYP3A5, are the major enzymes responsible for the dehydrogenation of amlodipine's dihydropyridine (B1217469) ring. researchgate.net

The metabolism and enzyme interactions of amlodipine are stereoselective. In vitro inhibition studies have demonstrated that the (S)- and (R)-enantiomers interact differently with various CYP enzymes. For CYP3A, (S)-Amlodipine was found to be a stronger reversible inhibitor of midazolam hydroxylation compared to (R)-Amlodipine. nih.govdrugbank.comnih.gov Conversely, the (R)-enantiomer exhibited more potent time-dependent inhibition of CYP3A activity. nih.govdrugbank.comnih.gov

Furthermore, (R)-Amlodipine was identified as a significantly more potent inhibitor of CYP2C9 and CYP2C19 than (S)-Amlodipine. nih.govdrugbank.comnih.gov These findings indicate that the clinical use of the pure (S)-enantiomer may present a different profile of drug-drug interactions compared to the racemic mixture, particularly concerning substrates of CYP2C9 and CYP2C19. nih.gov

Table 4: Stereoselective Inhibition of Human Cytochrome P450 Enzymes by Amlodipine Enantiomers (In Vitro)

EnzymeEnantiomerInhibition Constant (Ki)Reference
CYP3A (reversible inhibition)(S)-Amlodipine8.95 µM nih.govdrugbank.comnih.gov
(R)-Amlodipine14.85 µM nih.govdrugbank.comnih.gov
CYP2C9(S)-Amlodipine21.45 µM nih.govdrugbank.comnih.gov
(R)-Amlodipine12.11 µM nih.govdrugbank.comnih.gov
CYP2C19(S)-Amlodipine7.22 µM nih.govdrugbank.comnih.gov
(R)-Amlodipine5.97 µM nih.govdrugbank.comnih.gov

Stereoselective Enzyme Inhibition Profiles (e.g., Time-Dependent Inhibition)

(S)-Amlodipine and its enantiomer, (R)-Amlodipine, exhibit notable differences in their interaction with cytochrome P450 (CYP) enzymes, demonstrating stereoselective inhibition profiles. In vitro studies using human liver microsomes have shown that both enantiomers are reversible and time-dependent inhibitors of CYP3A activity. nih.gov

(S)-Amlodipine acts as a more potent reversible inhibitor of CYP3A-mediated midazolam hydroxylation compared to the R-enantiomer. nih.govresearchgate.net Conversely, (R)-Amlodipine demonstrates more potent time-dependent inhibition of CYP3A activity. nih.govresearchgate.net Time-dependent inhibition is characterized by an initial reversible binding followed by a chemical modification of the enzyme, leading to inactivation. The inactivation kinetic constants (KI and kinact) quantify this process. For CYP3A, (R)-Amlodipine displays a lower KI and a higher kinact value, indicating a more efficient inactivation process compared to (S)-Amlodipine. nih.govresearchgate.net

Stereoselectivity is also observed in the inhibition of other CYP isoforms. (R)-Amlodipine is a significantly more potent inhibitor of both CYP2C9 and CYP2C19 than (S)-Amlodipine. researchgate.net The clinical use of the pharmacologically active (S)-Amlodipine enantiomer may therefore present a lower risk of drug-drug interactions mediated by the inhibition of these specific CYP enzymes. nih.govresearchgate.net

Table 1: Stereoselective Inhibition of Human CYP450 Enzymes by Amlodipine Enantiomers

This table is interactive. Click on the column headers to sort the data.

Enzyme Inhibition Parameter (S)-Amlodipine (R)-Amlodipine Reference
CYP3A Reversible Inhibition (Ki, µM) 8.95 14.85 nih.gov
CYP3A Time-Dependent (KI, µM) 14.06 8.22 researchgate.net
CYP3A Time-Dependent (kinact, min-1) 0.041 0.065 researchgate.net
CYP2C9 Reversible Inhibition (Ki, µM) 21.45 12.11 researchgate.net

| CYP2C19 | Reversible Inhibition (Ki, µM) | 7.22 | 5.97 | researchgate.net |

Identification and Characterization of In Vitro Metabolites (e.g., Dehydrogenation, Hydroxylation, Hydrolysis, N-acetylation, Oxidative Deamination, Glucuronidation)

The in vitro biotransformation of amlodipine has been characterized through studies using rat hepatocytes and human liver microsomes. nih.govnih.gov While these investigations often use the racemic mixture, the metabolic profiles of the racemic form and the (S)-isomer have been shown to be highly similar. frontiersin.org The metabolic pathways are complex, involving numerous Phase I and Phase II reactions.

The primary metabolic pathway for (S)-Amlodipine is the dehydrogenation of its dihydropyridine core to form a pyridine (B92270) derivative, a metabolite designated M9, which is pharmacologically inactive. nih.govscience.gov This oxidation is primarily mediated by the CYP3A4 enzyme. frontiersin.org

Following this initial dehydrogenation, a variety of other metabolic modifications occur on the side chains of the molecule. These Phase I reactions include:

Hydrolysis: Cleavage of the ester bonds. nih.gov

Hydroxylation: The addition of a hydroxyl group. nih.gov

Oxidative Deamination: Removal of the amino group from the side chain. nih.govnih.gov

N-acetylation: The addition of an acetyl group to the primary amine. nih.gov

Combinations of these reactions lead to the formation of numerous metabolites. The only significant Phase II metabolite detected in vitro is a glucuronide conjugate of a dehydrogenated, deaminated metabolite of amlodipine. nih.gov This indicates that glucuronidation serves as a final step in the detoxification and elimination pathway for some of the Phase I metabolites.

Ancillary Biological Actions (In Vitro)

Inhibition of VSMC Proliferation and Migration

(S)-Amlodipine has demonstrated direct inhibitory effects on the proliferation of vascular smooth muscle cells (VSMCs) in vitro. The abnormal proliferation of VSMCs is a key event in the pathophysiology of vascular diseases. Studies have shown that amlodipine can inhibit VSMC proliferation induced by mitogens such as basic fibroblast growth factor (bFGF).

The molecular mechanism underlying this antiproliferative effect involves the inhibition of the p42/p44 mitogen-activated protein kinase (MAPK) signaling pathway. Amlodipine, at nanomolar concentrations, dose-dependently inhibits the activation of p42/p44 MAPKs by bFGF in human VSMCs. This inhibition occurs for both short-term and sustained activation of the MAPK pathway, suggesting that the antiproliferative effect is linked to its ability to block these crucial intracellular growth signals. Amlodipine has also been shown to inhibit the migration of certain cell types, a process that is also fundamental to vascular remodeling.

Modulation of DNA Synthesis and Cell Cycle (G1 phase arrest)

The antiproliferative effects of amlodipine are directly linked to its ability to modulate the cell cycle. In vitro studies on various cell lines, including human epidermoid carcinoma and colorectal cancer cells, have demonstrated that amlodipine induces cell cycle arrest in the G1 phase. This arrest prevents cells from entering the S phase, during which DNA synthesis and replication occur.

The mechanism for this G1 arrest is multifactorial and involves the modulation of key cell cycle regulatory proteins. Amlodipine treatment has been shown to cause:

Increased expression of p21(Waf1/Cip1): An inhibitory protein that binds to and inactivates cyclin-dependent kinase (CDK)/cyclin complexes.

Reduction in Cyclin D1 and CDK4 protein levels: These are critical components of the machinery that drives cells through the G1 phase.

Decreased kinase activity of CDK2/Cyclin E and CDK4/Cyclin D1 complexes.

Decreased phosphorylation of the retinoblastoma protein (pRB): Hypophosphorylated pRB remains active and sequesters transcription factors necessary for the G1 to S phase transition, thereby enforcing the G1 checkpoint.

These coordinated actions effectively halt cell cycle progression, providing a molecular basis for the observed inhibition of DNA synthesis and cell proliferation.

Effects on Early Growth-Response Gene Expression (e.g., c-myc, c-fos, c-jun)

Detailed investigations into the specific effects of (S)-Amlodipine on the expression of the early growth-response proto-oncogenes c-myc, c-fos, and c-jun are not extensively documented in the reviewed scientific literature. While amlodipine is known to affect the expression of some genes, such as an increase in the expression of the cytokine interleukin-6 in human VSMCs, its direct modulatory role on these specific immediate early genes has not been clearly elucidated. nih.gov

Nitric Oxide (NO) Release Enhancement

Contrary to some expectations, in vitro studies have demonstrated that the (S)-enantiomer of amlodipine, which is responsible for its L-type calcium channel blocking activity, does not contribute to the release of nitric oxide (NO). nih.govoup.com Research on isolated coronary microvessels showed that (S)-amlodipine had no effect on nitrite (B80452) release, a marker for NO production, at any tested concentration. nih.gov

The release of NO observed with the racemic mixture of amlodipine is attributed exclusively to the (R+)-enantiomer. nih.govoup.com In one study, the racemic amlodipine and the (R+)-enantiomer alone both induced a concentration-dependent increase in nitrite release from coronary microvessels. nih.gov At a concentration of 10⁻⁶ M, racemic amlodipine increased nitrite release by 57 ± 12 pmol/mg/20 min, while the (R+)-enantiomer increased it by 45 ± 5 pmol/mg/20 min. nih.gov This effect was completely blocked by a nitric oxide synthase inhibitor, indicating it is a true reflection of NO formation. nih.govahajournals.org Further investigation revealed this NO release is dependent on the production of kinins. nih.govoup.com

Table 1: Effect of Amlodipine Enantiomers on Nitrite Release in Coronary Microvessels
CompoundConcentrationEffect on Nitrite Release (vs. Control)Reference
(S)-AmlodipineVariousNo effect nih.gov
(R+)-Amlodipine10⁻⁶ MIncrease of 45 ± 5 pmol/mg/20 min nih.gov
Amlodipine (Racemic)10⁻⁶ MIncrease of 57 ± 12 pmol/mg/20 min nih.gov

Modulation of Carbonic Anhydrase I (CA1) Activity

In vitro investigations have revealed that amlodipine acts as a potent inhibitor of Carbonic Anhydrase I (CA1). nih.gov This metalloenzyme is involved in the reversible hydration of carbon dioxide and is expressed in various tissues, including vascular smooth muscle. clinpgx.orgnih.gov Studies have demonstrated that amlodipine inhibits CA1 activity in both erythrocytes and vascular smooth muscles. nih.gov This inhibitory action is proposed as a potential dual mechanism for amlodipine's hypotensive effects, separate from its primary action on calcium channels. nih.gov The inhibition of CA1 in vascular smooth muscle could lead to an increase in local pH, which may be an additional factor influencing intracellular calcium influx. nih.gov The available research on this mechanism has been conducted with racemic amlodipine, and specific studies delineating the differential effects of the (S)- and (R)-enantiomers on CA1 activity are not specified in the provided sources.

Activation of PI3K/Akt Signaling Pathway

In vitro studies have shown that amlodipine can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in various cell types. nih.govnih.gov This pathway is a critical regulator of cell survival, proliferation, and differentiation. In neonatal rat cardiomyocytes, amlodipine was found to markedly activate PI3K and its downstream target, Akt. nih.gov This activation was shown to be linked to the compound's ability to suppress the expression of tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS). nih.gov The inhibitory effects of amlodipine on these inflammatory markers were attenuated by the application of PI3K inhibitors, confirming the pathway's involvement. nih.gov

Further research in vascular smooth muscle cells (VSMCs) demonstrated that amlodipine induces the phosphorylation of Akt in a concentration- and time-dependent manner, specifically activating the Akt2 isoform. nih.gov This activation leads to the nuclear translocation of the transcription factor Sp1, which in turn regulates the expression of genes related to VSMC differentiation. nih.govresearchgate.net

Table 2: Summary of Amlodipine's In Vitro Effects on the PI3K/Akt Pathway
Cell TypeObserved EffectDownstream ConsequenceReference
Neonatal Rat CardiomyocytesMarked activation of PI3K and AktDepression of TNF-α and iNOS expression nih.gov
Vascular Smooth Muscle Cells (VSMCs)Concentration- and time-dependent phosphorylation of Akt (specifically Akt2)Nuclear translocation of Sp1 transcription factor nih.gov

Activation of Human IL6 Gene Transcription

Research conducted in vitro has shown that amlodipine can directly influence the transcription of the human Interleukin-6 (IL6) gene. clinpgx.org In experiments using primary human vascular smooth muscle cells, amlodipine was found to activate IL6 gene transcription. clinpgx.org This activation was mediated through the transcription factors NF-IL6 (also known as CEBPB) and NF-kappaB (NFKB1). clinpgx.org Interleukin-6 is a pleiotropic cytokine with a complex role in inflammation and cellular responses. While in vivo studies have shown varying effects of amlodipine on circulating IL-6 levels, this in vitro finding points to a direct transcriptional regulatory role in specific cell types. clinpgx.orgnih.govnih.gov

Activation of Cyclin-Dependent Kinase Inhibitor 1A (CDKN1A) Synthesis

In vitro experiments have identified the activation of Cyclin-Dependent Kinase Inhibitor 1A (CDKN1A), also known as p21(Waf1/Cip1), as a key molecular mechanism behind the anti-proliferative effects of amlodipine on vascular smooth muscle cells (VSMCs). clinpgx.orgnih.gov The protein product of the CDKN1A gene, p21, is a potent inhibitor of cell cycle progression. nih.govmybiosource.com

Future Directions in S Amlodipine Research

Development of Novel Green Resolution Agents

The classical approach to isolating (S)-Amlodipine has been the chemical resolution of its racemic mixture. There is, however, a significant shift towards "green" chemistry, emphasizing the development of environmentally benign resolution techniques. This involves discovering and utilizing novel chiral resolving agents that are less hazardous, more efficient, and can be recycled.

Current research focuses on bio-based resolving agents and innovative, eco-friendly separation processes. A novel method has been developed for recovering and separating (S)-Amlodipine from pharmaceutical wastewater by coupling hollow fiber membrane extraction with in-situ crystallization using (D)-tartaric acid as the resolving agent. acs.org Another approach has optimized the resolution process by using natural L-tartaric acid in dimethylformamide (DMF), which preferentially crystallizes the (S)-amlodipine tartrate salt directly. researchgate.net Enzymatic synthesis, using lipases, also presents a green alternative with mild reaction conditions and low environmental impact for creating amlodipine (B1666008) derivatives. rsc.org These green chemistry initiatives aim to establish a more economical and ecologically responsible manufacturing pathway for (S)-Amlodipine.

Table 1: Comparison of Traditional vs. Green Resolution Agent Characteristics

CharacteristicTraditional Agents (e.g., synthetic derivatives)Novel Green Agents (e.g., Tartaric Acid, Enzymes)
SourceOften petroleum-based, non-renewableBio-based, renewable (natural products, biological systems) researchgate.netrsc.org
Environmental ImpactHigher, due to use of hazardous solvents and generation of wasteLower, with reduced solvent consumption and waste researchgate.netrsc.orgorientjchem.orgresearchgate.net
Process ConditionsMay require extreme temperatures or pressuresOften milder reaction conditions rsc.org
RecyclabilityCan be difficult and costlyOften higher potential for recovery and reuse bhu.ac.in
EfficiencyHigh, but can be costlyHigh enantiomeric purity (>99%) can be achieved with optimization researchgate.netijcrt.org

Integration of Automation and Artificial Intelligence in Chiral Method Development

Table 2: Impact of AI and Automation on Chiral Method Development

Development StepTraditional ApproachAI/Automation-Enhanced Approach
Parameter ScreeningManual, one-factor-at-a-time, extensive trial-and-error mdpi.comAutomated high-throughput screening of multiple variables (pH, solvent, temperature) ijcrt.orgomicsonline.org
OptimizationTime-consuming, requires many experimental runs omicsonline.orgmdpi.comML algorithms identify optimal conditions from smaller datasets, reducing experiments omicsonline.orgresearchgate.net
Prediction of SeparationRelies heavily on empirical data and chemist's experiencePredictive models forecast retention times and resolution based on molecular structure arxiv.orgacs.orgchemrxiv.org
Data AnalysisManual integration and interpretation of chromatogramsAI-driven analysis identifies subtle patterns and enhances predictive accuracy omicsonline.orgnih.gov

Further Elucidation of Stereoselective Biological Mechanisms

It is well-established that (S)-Amlodipine is the pharmacologically active enantiomer, exhibiting approximately 1000-fold greater affinity for the L-type calcium channel than the (R)-enantiomer. mdpi.comnih.govoup.com However, a complete picture of the stereoselective biological mechanisms remains a subject of ongoing research. Future studies are expected to delve deeper into the precise molecular interactions of both enantiomers at the receptor level.

Research has shown that the enantiomers have different binding affinities to plasma proteins; (S)-amlodipine binds to a greater extent to human serum albumin (HSA), while the reverse is true for alpha-1-acid glycoprotein (B1211001) (AGP). researchgate.netnih.gov Furthermore, the enantiomers exhibit stereoselective inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govmdpi.com For example, while (S)-Amlodipine is a stronger reversible inhibitor of CYP3A, (R)-Amlodipine shows more potent time-dependent inhibition of the same enzyme. nih.govmdpi.com A more detailed understanding of these stereoselective interactions could pave the way for designing future cardiovascular drugs with enhanced specificity and fewer side effects. nih.govmdpi.com

Table 3: Comparative Biological Properties of Amlodipine Enantiomers

Parameter(S)-Amlodipine(R)-AmlodipineReference
Pharmacological ActivityPrimary calcium channel blocking activityMinimal to no antihypertensive effect mdpi.comoup.combanglajol.info
Binding to Human Serum Albumin (HSA)Higher affinityLower affinity researchgate.netnih.gov
Binding to α1-Acid Glycoprotein (AGP)Lower affinityHigher affinity researchgate.netnih.gov
Reversible Inhibition of CYP3A (Ki)8.95 µM (Stronger inhibitor)14.85 µM nih.govmdpi.com
Time-Dependent Inhibition of CYP3A (KI)14.06 µM8.22 µM (More potent inhibitor) nih.govmdpi.com
Inhibition of CYP2C9 (Ki)21.45 µM12.11 µM (More potent inhibitor) nih.govmdpi.com
Inhibition of CYP2C19 (Ki)7.22 µM5.97 µM (More potent inhibitor) nih.govmdpi.com

Advanced Computational Modeling for Predictive Research

Computational modeling and in silico simulations are increasingly vital tools in modern drug development. researchgate.net For (S)-Amlodipine, advanced computational models are being used to predict its efficacy, pharmacokinetic properties, and potential drug-drug interactions. researchgate.netrsc.org Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling provide deep insights into the stereoselective binding of the amlodipine enantiomers to their biological targets. nih.govnih.govresearchgate.netresearchgate.net

Molecular docking studies have confirmed that (S)-Amlodipine has a greater binding free energy in the active site of CYP3A compared to the (R)-enantiomer (-7.6 vs. -6.7 kcal/mol, respectively). nih.govmdpi.com Other models have been developed to predict the dissolution profiles of amlodipine tablets and to identify biomarkers that can forecast therapeutic efficacy in patients. nih.govpreprints.org These predictive models help prioritize laboratory experiments, reduce the reliance on in vivo testing, and accelerate the design of new formulations or bio-isosteres with improved therapeutic profiles. researchgate.netrsc.org

Table 4: Applications of Computational Modeling in (S)-Amlodipine Research

Computational MethodSpecific Application for (S)-AmlodipineResearch Goal
Molecular DockingSimulating the binding of enantiomers to calcium channels and CYP enzymes. nih.govmdpi.comresearchgate.netTo understand binding affinity differences and stereoselective interactions. nih.govmdpi.com
Machine Learning / ANNPredicting tablet dissolution profiles from NIR spectra. preprints.orgpreprints.orgTo enable real-time quality control and optimize manufacturing processes. preprints.org
ADMET ProfilingIn silico prediction of absorption, distribution, metabolism, excretion, and toxicity. rsc.orgTo assess the drug-likeness of new amlodipine bio-isosteres. rsc.org
Nomogram Prediction ModelUsing patient biomarkers to predict therapeutic response to amlodipine. nih.govTo personalize hypertension therapy and improve patient outcomes. nih.gov
Agent-Based Modular ModelingSimulating the pharmacodynamic effects on cardiovascular and renal systems. nih.govTo predict patient response to various antihypertensive therapies. nih.gov

Q & A

Q. What are the standard analytical methods for quantifying Amlodipine Maleate (S) in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are widely used. For plasma samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity due to its ability to detect low concentrations (e.g., LOQ of 0.5 ng/mL) . Method validation should include parameters like linearity (e.g., 1–100 ng/mL), precision (RSD < 5%), and recovery rates (>90%) .

Q. How should researchers design animal studies to assess the reproductive toxicity of Amlodipine Maleate (S)?

Follow dose-escalation protocols aligned with human equivalent doses (HED). For example, in rats, doses up to 10 mg/kg/day (10–20× MRHD) are used to evaluate teratogenicity and intrauterine mortality. Include control groups, monitor gestation periods, and document litter size reductions (e.g., 50% decrease in rats at high doses) .

Q. What criteria are essential for selecting validated analytical methods in pharmacokinetic studies?

Prioritize methods with ICH-compliant validation:

  • Specificity : Resolve peaks from metabolites (e.g., using gradient elution in HPLC) .
  • Accuracy : Spike-and-recovery tests (e.g., 98–102% recovery in plasma) .
  • Robustness : Test pH, column temperature, and mobile phase variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic parameters (e.g., C~max~, t~1/2~) across studies?

Conduct a meta-analysis with stratification by:

  • Population demographics (e.g., age, renal/hepatic function).
  • Methodological variables : LC-MS vs. spectrophotometry, sample preparation (protein precipitation vs. liquid-liquid extraction) .
  • Statistical tools: Use ANOVA to identify significant outliers and heterogeneity indices (e.g., I² > 50% indicates high variability) .

Q. What experimental strategies optimize chiral separation of Amlodipine Maleate (S) from its enantiomer?

  • Chiral stationary phases : Use cellulose-based columns (e.g., Chiralpak® IC) with polar organic mobile phases (methanol:ethanol 90:10).
  • Validation : Confirm enantiomeric purity via circular dichroism (CD) spectroscopy and calculate enantiomeric excess (ee > 99%) .

Q. How do spectral interferences in UV-Vis spectrophotometry affect quantification accuracy, and how can they be mitigated?

Interferences arise from excipients (e.g., lactose in tablets) or degradation products. Solutions include:

  • Derivative spectrophotometry : 1st or 2nd derivatives to isolate Amlodipine’s λ~max~ (237 nm) from overlapping peaks .
  • Chemometric modeling : Partial least squares (PLS) regression to deconvolute spectral data .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies between in vitro and in vivo metabolic profiles?

  • Cross-validate models : Compare hepatic microsome data (CYP3A4/5 activity) with human plasma metabolite ratios.
  • Adjust for protein binding : Measure free vs. total drug concentrations using equilibrium dialysis .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in preclinical toxicity studies?

  • Probit analysis : Calculate LD₅₀ and benchmark doses (BMD) with 95% confidence intervals.
  • Time-to-event models : Cox proportional hazards for survival analysis in chronic exposure studies .

Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with ethical standards in clinical trials involving Amlodipine Maleate (S)?

  • Submit protocols to institutional review boards (IRBs) with detailed inclusion/exclusion criteria (e.g., hypertension stages).
  • Adhere to CONSORT guidelines for randomized trials, including adverse event reporting (e.g., edema, hypotension) .

Q. What steps enhance reproducibility in analytical method transfers between labs?

  • Documentation : Provide SOPs with critical parameters (e.g., column lot, detector settings).
  • Collaborative validation : Perform inter-laboratory studies using shared reference standards (e.g., USP Amlodipine Maleate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.